molecular formula C30H50O4 B1193952 Dihydropriverogenin A CAS No. 53227-91-1

Dihydropriverogenin A

Cat. No.: B1193952
CAS No.: 53227-91-1
M. Wt: 474.7 g/mol
InChI Key: CTNHZEZBBGIUJB-UHFFFAOYSA-N
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Description

Camelliagenin a, also known as barrigenol A2 or theasapogenin i, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin a can be found in fats and oils and tea. This makes camelliagenin a a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Role in Mitotic Inhibition

Dihydropyrimidine-based compounds, which include dihydropriverogenin A derivatives, have been researched for their inhibitory action on human mitotic kinesin Eg5. These compounds are used in chemical genetics studies and have shown potential in the development of cancer therapies (Prokopcová et al., 2010).

2. Pharmacological Potential in Various Diseases

Diosgenin, a derivative of this compound, has demonstrated a wide range of pharmacological activities in preclinical studies. It shows promise in treating conditions like cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Its mechanisms include apoptosis induction, malignant transformation suppression, and modulation of the immune response (Chen et al., 2015).

3. Alzheimer's Disease Pathologies

Diosgenin has been studied for its effects on Alzheimer's disease model mice. It has shown efficacy in reducing amyloid plaques and neurofibrillary tangles, and in promoting axonal growth. This suggests its potential as a therapeutic agent for Alzheimer’s disease (Tohda et al., 2012).

4. Anticancer and Pro-Apoptotic Properties

Diosgenin has been reported to possess significant anticancer and pro-apoptotic properties. It can induce apoptosis in cancer cells and has been suggested to reverse multi-drug resistance, enhancing the efficacy of chemotherapy (Sethi et al., 2018).

5. Enhanced Diosgenin Production

Research has been conducted on enhancing the production of diosgenin, particularly in the context of its pharmaceutical applications. Techniques like elicitation in in vitro cultures of Chlorophytum borivilianum have been explored for increased diosgenin yield (Chauhan et al., 2018).

6. Neuroprotective and Therapeutic Potential

The therapeutic potential of diosgenin and its derivatives against neurological diseases has been a subject of recent advances. Its effects on signaling pathways related to neurological disorders indicate its potential use in treating conditions like Parkinson's disease, brain injury, and neuroinflammation (Cai et al., 2020).

Properties

CAS No.

53227-91-1

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(3S,4aR,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol

InChI

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,27-,28+,29+,30+/m0/s1

InChI Key

CTNHZEZBBGIUJB-UHFFFAOYSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

melting_point

290-293°C

physical_description

Solid

Synonyms

chichipegenin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydropriverogenin A
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Dihydropriverogenin A
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Dihydropriverogenin A
Reactant of Route 5
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Reactant of Route 6
Dihydropriverogenin A

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